molecular formula C10H10N6 B1271055 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 56898-44-3

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1271055
CAS No.: 56898-44-3
M. Wt: 214.23 g/mol
InChI Key: WQQKULDQYMETRA-UHFFFAOYSA-N
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Description

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and agrochemicals. The presence of amino and nitrile functional groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free method involves grinding the reactants together, which facilitates a quick and efficient synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis approach mentioned above can be scaled up for industrial applications. The use of p-toluenesulfonic acid as a catalyst is advantageous due to its availability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some pyrazole derivatives are known to inhibit p38α kinase, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific structural features, such as the combination of a pyrazole ring with a pyrimidine moiety and the presence of both amino and nitrile groups

Properties

IUPAC Name

5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-6-3-7(2)15-10(14-6)16-9(12)8(4-11)5-13-16/h3,5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQKULDQYMETRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368054
Record name 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56898-44-3
Record name 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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